molecular formula C19H23N7Se2 B1193492 SLLN-15

SLLN-15

Cat. No.: B1193492
M. Wt: 507.36
InChI Key: KUGJLOYHZKIOSI-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Chemical Reactions Analysis

SLLN-15 undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, although detailed information on the oxidation products is limited.

    Reduction: The compound can also undergo reduction reactions, which may alter its chemical structure and biological activity.

    Substitution: this compound can participate in substitution reactions, where certain functional groups are replaced by others.

Common reagents and conditions used in these reactions include dimethyl sulfoxide (DMSO) as a solvent and various catalysts to facilitate the reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

SLLN-15 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: this compound is used as a research tool to study autophagy and its regulation.

    Biology: The compound is used to investigate the biological pathways involved in autophagy and its impact on cell viability and proliferation.

    Medicine: this compound has shown significant potential as an anticancer agent, especially in the treatment of TNBC.

    Industry: While its industrial applications are still under exploration, this compound holds promise for the development of new therapeutic agents and diagnostic tools.

Comparison with Similar Compounds

SLLN-15 is unique in its ability to selectively induce autophagy in TNBC cells. Similar compounds include:

    Rapamycin: A known autophagy inducer and MTOR inhibitor.

    3-Methyladenine (3-MA): An autophagy inhibitor that targets autophagy regulators such as beclin 1 (BECN1), autophagy related 5 (ATG5), and autophagy related 7 (ATG7).

This compound stands out due to its potent and selective induction of autophagy, making it a valuable tool for cancer research and therapy.

Properties

Molecular Formula

C19H23N7Se2

Molecular Weight

507.36

IUPAC Name

6-N-[(3S)-selenolan-3-yl]-2-N-(4-selenomorpholin-4-ylphenyl)-7H-purine-2,6-diamine

InChI

InChI=1S/C19H23N7Se2/c1-3-15(26-6-9-27-10-7-26)4-2-13(1)23-19-24-17-16(20-12-21-17)18(25-19)22-14-5-8-28-11-14/h1-4,12,14H,5-11H2,(H3,20,21,22,23,24,25)/t14-/m0/s1

InChI Key

KUGJLOYHZKIOSI-AWEZNQCLSA-N

SMILES

C1C[Se]CC1NC2=NC(=NC3=C2NC=N3)NC4=CC=C(C=C4)N5CC[Se]CC5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SLLN15;  SLLN 15;  SLLN-15

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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